Lignosulfonic acid, magnesium salt
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Overview
Description
Lignosulfonic acid, magnesium salt, is a water-soluble anionic polyelectrolyte polymer derived from lignin, a complex organic polymer found in the cell walls of plants. This compound is typically produced as a byproduct during the sulfite pulping process of wood. It is known for its excellent dispersant properties, making it valuable in various industrial applications such as construction, ceramics, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lignosulfonic acid, magnesium salt, is synthesized by reacting lignosulfonic acid with magnesium oxide or magnesium hydroxide. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the complete reaction of the lignosulfonic acid with the magnesium compound .
Industrial Production Methods: In industrial settings, lignosulfonic acid is recovered from the spent pulping liquids (red or brown liquor) from sulfite pulping. The magnesium salt is then formed by adding magnesium oxide or magnesium hydroxide to the lignosulfonic acid solution. This process may involve steps such as ultrafiltration to separate the lignosulfonates from the spent pulping liquid .
Chemical Reactions Analysis
Types of Reactions: Lignosulfonic acid, magnesium salt, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize lignosulfonates.
Reduction: Reducing agents like sodium borohydride can be employed to reduce lignosulfonates.
Substitution: Sulfonation reactions can be carried out using reagents like sodium sulfite or sodium bisulfite under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfonated derivatives of lignosulfonates, which have enhanced water solubility and dispersant properties .
Scientific Research Applications
Lignosulfonic acid, magnesium salt, has a wide range of scientific research applications:
Chemistry: Used as a dispersant in various chemical formulations to prevent particle aggregation.
Biology: Employed in soil stabilization and as a component in animal feed to improve nutrient absorption.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Widely used in concrete admixtures, ceramic production, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of lignosulfonic acid, magnesium salt, is primarily based on its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property enables it to act as an effective dispersant, stabilizer, and emulsifier. The sulfonate and carboxylic acid groups in its structure ensure water solubility, while the aromatic and aliphatic moieties facilitate interactions with surfaces and interfaces .
Comparison with Similar Compounds
Sulfonated Lignin: Derived from the Kraft process, it has similar uses but is generally cheaper and has a lower degree of sulfonation.
Lignosulfonates: Produced from sulfite pulping, they share many properties with lignosulfonic acid, magnesium salt, but differ in the metal ion used
Uniqueness: this compound, is unique due to its specific interaction with magnesium ions, which can enhance its performance in certain applications such as soil stabilization and concrete admixtures. Its ability to prevent particle aggregation and improve the flow and stability of formulations makes it a valuable compound in various industrial processes .
Properties
CAS No. |
8061-54-9 |
---|---|
Molecular Formula |
C148H231N9O54 |
Molecular Weight |
3000.4 g/mol |
IUPAC Name |
4-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;4-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;4-O-[2-(ethoxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;1-O-[2-(ethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(phenoxycarbonylamino)butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(propan-2-yloxycarbonylamino)butyl] but-2-enedioate;1-O-[2-(methoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate |
InChI |
InChI=1S/C19H31NO6.C19H25NO6.C18H29NO6.C18H23NO6.C16H27NO6.2C15H25NO6.2C14H23NO6/c2*1-4-24-17(21)10-11-18(22)25-13-16(14(2)3)20-19(23)26-12-15-8-6-5-7-9-15;2*1-4-23-16(20)10-11-17(21)24-12-15(13(2)3)19-18(22)25-14-8-6-5-7-9-14;1-7-21-13(18)8-9-14(19)22-10-12(11(2)3)17-15(20)23-16(4,5)6;1-6-20-15(19)16-12(10(2)3)9-21-13(17)7-8-14(18)22-11(4)5;1-6-20-13(17)7-8-14(18)21-9-12(10(2)3)16-15(19)22-11(4)5;1-9(2)11(15-14(18)19-5)8-20-12(16)6-7-13(17)21-10(3)4;1-5-19-12(16)7-8-13(17)21-9-11(10(3)4)15-14(18)20-6-2/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,20,23);5-11,14,16H,4,12-13H2,1-3H3,(H,20,23);10-11,13-15H,4-9,12H2,1-3H3,(H,19,22);5-11,13,15H,4,12H2,1-3H3,(H,19,22);8-9,11-12H,7,10H2,1-6H3,(H,17,20);2*7-8,10-12H,6,9H2,1-5H3,(H,16,19);6-7,9-11H,8H2,1-5H3,(H,15,18);7-8,10-11H,5-6,9H2,1-4H3,(H,15,18) |
InChI Key |
QHBCZTXTTUXELS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC1CCCCC1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC1=CC=CC=C1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC1CCCCC1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC1=CC=CC=C1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC(C)C.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC(C)(C)C.CCOC(=O)NC(COC(=O)C=CC(=O)OC(C)C)C(C)C.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC |
Origin of Product |
United States |
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